4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 219996-49-3
VCID: VC7909080
InChI: InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-14-4-7-15(8-5-14,9-6-14)11(17)18/h4-10H2,1-3H3,(H,16,19)(H,17,18)
SMILES: CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)C(=O)O
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol

4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid

CAS No.: 219996-49-3

Cat. No.: VC7909080

Molecular Formula: C15H25NO4

Molecular Weight: 283.36 g/mol

* For research use only. Not for human or veterinary use.

4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid - 219996-49-3

Specification

CAS No. 219996-49-3
Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
IUPAC Name 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.2]octane-1-carboxylic acid
Standard InChI InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-14-4-7-15(8-5-14,9-6-14)11(17)18/h4-10H2,1-3H3,(H,16,19)(H,17,18)
Standard InChI Key ZTXFFJDDDPLMAH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclo[2.2.2]octane core, a bridged bicyclic hydrocarbon with three fused cyclohexane rings. At the 4-position of this scaffold, a methyl group substituted with a Boc-protected amine (NHBoc\text{NHBoc}) is attached, while a carboxylic acid (COOH\text{COOH}) resides at the 1-position. The Boc group ((CH3)3C-O-CO-(\text{CH}_3)_3\text{C-O-CO-}) serves as a temporary protective moiety for the amine, preventing unwanted reactions during synthetic processes.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number219996-49-3
Molecular FormulaC15H25NO4\text{C}_{15}\text{H}_{25}\text{NO}_{4}
Molecular Weight283.36 g/mol
IUPAC Name4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.2]octane-1-carboxylic acid
SMILESCC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)C(=O)O

Synthesis and Production

Synthetic Routes

The synthesis typically involves two key steps:

  • Boc Protection: A primary amine is reacted with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions to introduce the Boc group.

  • Carboxylic Acid Introduction: The bicyclo[2.2.2]octane framework is functionalized at the 1-position via carboxylation, often using carbon dioxide or a carboxylating agent under high pressure.

Reaction conditions may vary, but protocols generally require anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and temperatures between 0°C and room temperature to prevent premature deprotection.

Industrial-Scale Considerations

Chemical Reactivity and Functionalization

Boc Group Deprotection

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in dioxane), regenerating the free amine. This step is critical in peptide synthesis to enable subsequent coupling reactions.

Carboxylic Acid Derivatives

The carboxylic acid can undergo esterification, amidation, or activation as an acyl chloride. For example, reaction with methanol and thionyl chloride yields the methyl ester derivative (CAS 943845-74-7) .

Table 2: Common Derivatives and Their Applications

DerivativeCAS NumberApplication
Methyl Ester943845-74-7Intermediate in organic synthesis
AmideNot reportedPotential peptide linkages

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s rigid bicyclic structure enhances metabolic stability, making it a candidate for drug candidates targeting neurological disorders or enzyme inhibition. Its Boc-protected amine allows precise control over reaction sequences in multi-step syntheses.

Peptide Chemistry

In solid-phase peptide synthesis (SPPS), the Boc group shields the amine during chain elongation. After deprotection, the free amine participates in coupling reactions to extend the peptide backbone.

Comparative Analysis with Structural Analogs

Methyl Ester Derivative (CAS 943845-74-7)

The methyl ester lacks the free carboxylic acid, making it more lipophilic. This derivative is often used in reactions where ester hydrolysis is undesirable .

2-Oxabicyclo[2.2.2]octane Variant

Future Perspectives

Drug Discovery

The bicyclo[2.2.2]octane scaffold’s conformational rigidity could improve pharmacokinetic properties of small-molecule drugs. Computational studies to predict binding affinities are warranted.

Green Chemistry

Developing solvent-free or catalytic methods for Boc protection and carboxylation could enhance sustainability in large-scale synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator